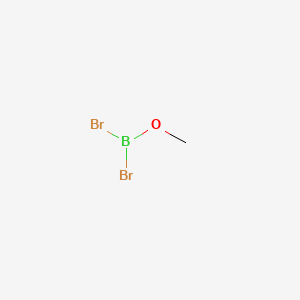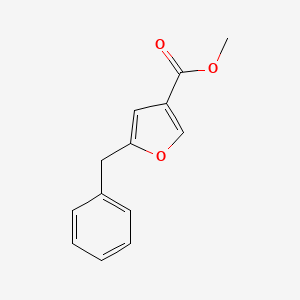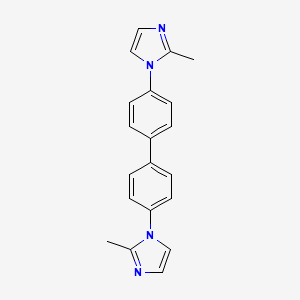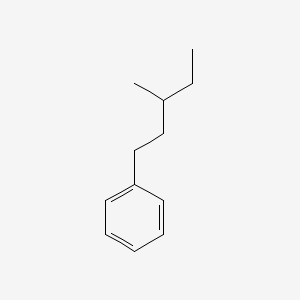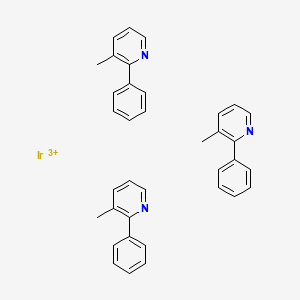
tris-(3-Methyl-2-phenylpyridine)iridium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(3-Methyl-2-phenylpyridine)iridium(III) is an organoiridium complex known for its electroluminescent properties. This compound is a derivative of iridium(III) bound to three monoanionic 3-methyl-2-phenylpyridine ligands. It is widely used in organic light-emitting diodes (OLEDs) due to its high phosphorescence quantum yield and thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris-(3-Methyl-2-phenylpyridine)iridium(III) typically involves the cyclometalation reaction of 3-methyl-2-phenylpyridine with iridium trichloride. The reaction is carried out in a Parr reactor under an argon atmosphere. The mixture is heated to 205°C for 48 hours, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of tris-(3-Methyl-2-phenylpyridine)iridium(III) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The final product is purified through solvent extraction and recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Tris-(3-Methyl-2-phenylpyridine)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(IV) complexes.
Reduction: It can be reduced back to iridium(II) complexes.
Substitution: Ligand exchange reactions can occur, where the 3-methyl-2-phenylpyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile.
Major Products
The major products formed from these reactions include various iridium complexes with different oxidation states and ligand compositions .
Applications De Recherche Scientifique
Tris-(3-Methyl-2-phenylpyridine)iridium(III) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tris-(3-Methyl-2-phenylpyridine)iridium(III) involves the excitation of electrons to higher energy states upon exposure to light. The excited state undergoes intersystem crossing to a triplet state, which then decays radiatively, emitting light. This process is facilitated by the strong spin-orbit coupling in iridium complexes, which enhances the efficiency of intersystem crossing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris-(2-phenylpyridine)iridium(III): Known for its green emission in OLEDs.
Tris-(2-phenylquinoline)iridium(III): Used for blue emission in OLEDs.
Tris-(2-phenylbenzoxazole)iridium(III): Provides red emission in OLEDs.
Uniqueness
Tris-(3-Methyl-2-phenylpyridine)iridium(III) is unique due to its specific ligand structure, which provides distinct photophysical properties. The methyl group on the pyridine ring influences the electronic properties, leading to variations in emission color and efficiency compared to other iridium complexes .
Propriétés
Formule moléculaire |
C36H33IrN3+3 |
|---|---|
Poids moléculaire |
699.9 g/mol |
Nom IUPAC |
iridium(3+);3-methyl-2-phenylpyridine |
InChI |
InChI=1S/3C12H11N.Ir/c3*1-10-6-5-9-13-12(10)11-7-3-2-4-8-11;/h3*2-9H,1H3;/q;;;+3 |
Clé InChI |
KDFXAMVXNKMSBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C2=CC=CC=C2.CC1=C(N=CC=C1)C2=CC=CC=C2.CC1=C(N=CC=C1)C2=CC=CC=C2.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
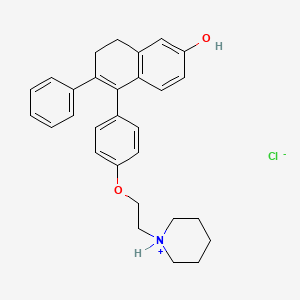
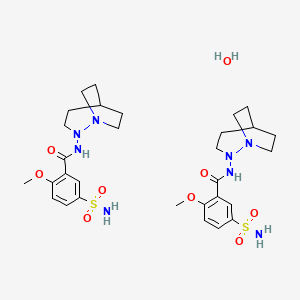
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
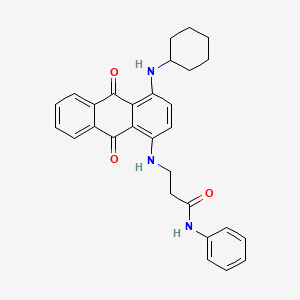


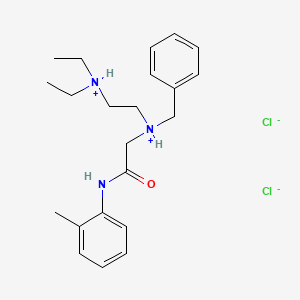

![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
